molecular formula C9H13NO2 B2805617 1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one CAS No. 2418692-13-2

1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one

Cat. No.: B2805617
CAS No.: 2418692-13-2
M. Wt: 167.208
InChI Key: PKHNQZGDKHGSCE-UHFFFAOYSA-N
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Description

The compound “1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one” is a complex organic molecule. It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo [3.2.1]octane scaffold is the central core of this family .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of this compound is C7H11NO . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 125.1683 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cycloaddition Reactions

1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one has been explored in cycloaddition reactions. For instance, Kesler (1980) reported the preparation of 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and 2-oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride through cycloaddition reactions. These compounds were synthesized using 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene and structurally characterized through nuclear magnetic resonance (NMR) techniques (Kesler, 1980).

Synthesis of Carbocyclic Nucleosides

In the field of nucleoside synthesis, this compound has been utilized as an intermediate. For example, Quadrelli et al. (2007, 2008) used 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene in cycloaddition reactions with benzonitrile oxide to synthesize isoxazoline-based carbocyclic nucleosides. These compounds are important as they serve as synthons in the linear construction of purine and pyrimidine nucleosides (Quadrelli et al., 2007), (Quadrelli et al., 2008).

Pharmaceutical Intermediates

The compound has also been used in synthesizing pharmaceutical intermediates. For instance, Szabó et al. (2019) reported a novel process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to create cis-4-aminocyclohexanols, which are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) (Szabó et al., 2019).

Muscarinic Activities

In medicinal chemistry, Plate et al. (2000) synthesized a series of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives, testing them for muscarinic activity in receptor binding assays. These studies are crucial for understanding the potential therapeutic applications of these compounds (Plate et al., 2000).

Mechanism of Action

Target of Action

The compound 1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one, also known as 1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}propan-1-one, is a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) . The alpha7 nAChR is a ligand-gated ion channel that plays a crucial role in neurotransmission and cognitive function.

Mode of Action

As an agonist, this compound binds to the alpha7 nAChR, mimicking the action of the natural ligand, acetylcholine. This binding triggers a conformational change in the receptor, leading to the opening of the ion channel and allowing the flow of ions across the cell membrane .

Biochemical Pathways

The activation of the alpha7 nAChR by this compound influences several biochemical pathways. The influx of ions, particularly calcium ions, can activate various intracellular signaling cascades, leading to changes in gene expression, neurotransmitter release, and neuronal excitability .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The activation of the alpha7 nAChR by this compound can have various cellular and molecular effects. For example, it can enhance synaptic plasticity, promote neuronal survival, and modulate the release of various neurotransmitters. These effects can lead to improvements in cognitive function, making this compound a potential treatment for cognitive deficits in conditions such as schizophrenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability and activity .

Properties

IUPAC Name

1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-9(11)10-7-3-5-8(12-10)6-4-7/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHNQZGDKHGSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2CCC(O1)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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